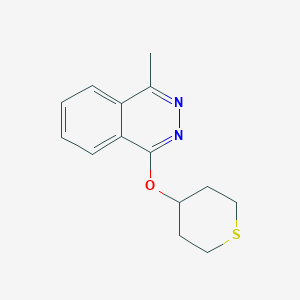

1-Methyl-4-(thian-4-yloxy)phthalazine

Description

1-Methyl-4-(thian-4-yloxy)phthalazine is a phthalazine derivative featuring a methyl group at position 1 and a thian-4-yloxy substituent (a sulfur-containing six-membered ring attached via an oxygen atom) at position 3.

Properties

IUPAC Name |

1-methyl-4-(thian-4-yloxy)phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-12-4-2-3-5-13(12)14(16-15-10)17-11-6-8-18-9-7-11/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGXVWFRTTXBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)OC3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(thian-4-yloxy)phthalazine involves several steps. One common method includes the chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate . The starting ester is then hydrazinolyzed, followed by azide coupling with amino acid ester hydrochloride to produce various derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Methyl-4-(thian-4-yloxy)phthalazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace specific groups in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(thian-4-yloxy)phthalazine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various derivatives with potential pharmacological activities.

Biology: The compound has shown promising cytotoxic and anti-bacterial activities, making it a candidate for further biological studies.

Medicine: Research indicates its potential as an anti-cancer and anti-bacterial agent, particularly against specific cancer cell lines and bacterial strains.

Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(thian-4-yloxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR2, a protein highly expressed in several solid tumors . This inhibition can induce apoptosis in cancer cells, making it a potential anti-cancer agent . The compound’s anti-bacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Phthalazine Derivatives

Structural and Functional Group Analysis

The biological activity of phthalazine derivatives is highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of key analogs:

Table 1: Comparison of Phthalazine Derivatives

Substituent Effects on Activity

- Sulfur-Containing Groups: Thiomethyl (S–CH₂): Compounds like 1-anilino-4-(arylthiomethyl)phthalazines exhibit enhanced cytotoxicity, attributed to electron-withdrawing fluorine substituents on the aryl group (e.g., 3,4-difluorophenyl in compounds 12 and 13) .

Halogenated and Fluorinated Groups :

- Amino and Piperazinyl Groups: Amino substituents (e.g., 1-amino-4-thienyl derivatives) are often precursors for further functionalization, while piperazinyl groups contribute to receptor-targeted interactions, as seen in RANKL inhibitors .

Pharmacological Performance

- Anticancer Activity: 1-Anilino-4-(3,4-difluorophenylthiomethyl)phthalazines (12 and 13) showed IC₅₀ values of 2.1–3.8 µM against liver (HepG2) and breast (MCF-7) cancer cells, outperforming cisplatin (IC₅₀ = 4.5–6.2 µM) . The thian-4-yloxy group’s sulfur-oxygen bridge may mimic thiomethyl pharmacophores, suggesting comparable or superior activity pending experimental validation.

- Antinociceptive Activity: Tetrazole-fused phthalazines (e.g., 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine) demonstrated 85–92% latency time increase in the hot-plate test, surpassing morphine derivatives .

Biological Activity

1-Methyl-4-(thian-4-yloxy)phthalazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the phthalazine class of compounds, characterized by a phthalazine core with a methyl group and a thian-4-yloxy substituent. The molecular formula is , with a molecular weight of approximately 239.28 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the thian-4-yloxy group enhances its lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.

Antiviral Activity

Recent studies indicate that derivatives of phthalazine compounds, including this compound, exhibit antiviral properties. For instance, compounds with similar scaffolds have demonstrated efficacy against various viruses, including coronaviruses and hepatitis C virus (HCV). These compounds often target viral proteases or polymerases, inhibiting viral replication.

Table 1: Antiviral Activity Comparison

| Compound | Target Virus | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | Ongoing Studies |

| Phenylpyrazolone derivative | HCV | 1.163 | |

| Triazole hybrid | Varicella-Zoster | 8.38 |

Anticancer Activity

Phthalazine derivatives have been explored for their anticancer potential. They are believed to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. Research has shown that arylphthalazines can effectively reduce tumor growth in preclinical models.

Case Study: VEGFR Inhibition

A study conducted on a series of arylphthalazine derivatives revealed significant inhibition of VEGFR-2 activity, leading to reduced tumor proliferation in xenograft models. The most potent analogs exhibited IC50 values in the nanomolar range, demonstrating the therapeutic potential of this class of compounds in cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its therapeutic applicability. Preliminary data suggest moderate absorption rates with potential hepatic metabolism. Toxicity studies are ongoing to assess the safety profile in vivo.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 1-Methyl-4-(thian-4-yloxy)phthalazine, and how can reaction yields be optimized? A: The compound can be synthesized via thionation reactions or nucleophilic substitution. For example:

- Thionation : Reacting phthalazine derivatives with phosphorus pentasulfide (P₄S₁₀) in dry xylene under reflux (2–6 hours) yields thioether intermediates. Recrystallization in ethanol improves purity .

- Amine Functionalization : Reacting thionated intermediates with amines (e.g., benzylamine) in ethanol under reflux (6 hours) introduces substituents. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1 molar ratio) enhances yields .

- Cyclization : Hydrazine hydrate in n-butanol facilitates cyclization of phthalic anhydride derivatives into phthalazinones, a precursor class .

Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, HPLC for purity (>95%), and X-ray crystallography (e.g., as in ) for structural validation .

Basic Antimicrobial Activity Testing

Q: How should researchers design experiments to evaluate the antimicrobial activity of phthalazine derivatives like this compound? A: Follow the disc-diffusion protocol:

- Test Organisms : Include Gram-positive (Bacillus, Staphylococcus), Gram-negative (Proteus mirabilis, Salmonella typhi), and fungi (Candida albicans).

- Preparation : Dissolve compounds in DMF at 1000 ppm. Apply 20 µL to sterile discs (6 mm diameter).

- Controls : Use fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls.

- Incubation : 24 hours at 28°C. Measure inhibition zones (mm) and compare to standards. Note DMF solvent toxicity limits (~10% v/v) .

Advanced Anticancer Mechanism Analysis

Q: What methodologies are used to investigate the anticancer mechanisms of phthalazine derivatives targeting VEGFR-2? A: Key approaches include:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and VEGFR-2's hydrophobic active site (e.g., residues Leu840, Phe1047). Validate with binding free energy calculations .

- In Vitro Assays :

- In Vivo Models : Xenograft studies in mice, monitoring tumor volume reduction and histopathology .

Advanced Application in Dye-Sensitized Solar Cells (DSSCs)

Q: How can this compound be functionalized for use as a sensitizer in DSSCs? A: Modify the phthalazine core via:

- π-Bridge Tuning : Suzuki coupling to attach electron-rich heterocycles (e.g., thiophene) to the phthalazine ring.

- Anchoring Groups : Introduce cyanoacetic acid or rhodanine-3-acetic acid via Knoevenagel condensation to enhance electron injection into TiO₂.

- Optoelectronic Characterization :

Reactivity Under High-Pressure/High-Temperature Conditions

Q: How does this compound behave under geochemically relevant extreme conditions? A: Experimental protocols include:

- High-Pressure Reactors : Subject the compound to pressures >1 GPa and temperatures >300°C to simulate Earth’s crust conditions.

- Product Analysis :

- GC-MS : Identify volatile byproducts (e.g., nitrogen-rich oligomers up to m/z 780).

- MALDI-TOF : Detect polymerization trends.

- N/C Ratio Monitoring : Use elemental analysis to track nitrogen redistribution into volatile phases, indicating stability limitations .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported bioactivity data for phthalazine derivatives? A: Mitigate variability through:

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and solvent controls.

- Structural Validation : Confirm batch purity via XRD or HRMS to rule out isomer contamination (e.g., 1- vs. 4-substituted phthalazines).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like exposure time (24 vs. 48 hours) or serum content in media .

Advanced Computational Modeling

Q: What computational strategies predict the optoelectronic properties of phthalazine-based push-pull systems? A:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to estimate bandgap alignment with TiO₂.

- TD-DFT : Simulate UV-Vis spectra and compare with experimental λₘₐₓ.

- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to quantify electron density redistribution .

Stability and Degradation Profiling

Q: What analytical methods assess the hydrolytic stability of this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.